molecular formula C16H24FNO B3976827 2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide

2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide

Cat. No.: B3976827
M. Wt: 265.37 g/mol
InChI Key: IOXYJRLBQHEGPH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. This acetamide derivative features a 4-fluorophenyl group linked to a branched, lipophilic 6-methylheptan-2-yl chain via an acetamide bridge. The incorporation of a fluorine atom is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability . The specific branched alkyl substituent may influence the compound's overall lipophilicity and pharmacokinetic profile, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers are exploring this chemical class for its potential in various biological assays. Structurally related N-phenylacetamide derivatives have demonstrated notable cytotoxic effects in vitro against human cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) . The exploration of such compounds, including the synthesis and analysis of novel N-arylacetamide hybrids, remains a vibrant area of investigation in the development of new pharmacologically active agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO/c1-12(2)5-4-6-13(3)18-16(19)11-14-7-9-15(17)10-8-14/h7-10,12-13H,4-6,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXYJRLBQHEGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction. This can be achieved by reacting fluorobenzene with a halogenating agent such as chlorine or bromine under controlled conditions.

    Acetamide Formation: The next step involves the formation of the acetamide moiety. This can be done by reacting the fluorophenyl intermediate with acetic anhydride in the presence of a catalyst such as pyridine.

    Attachment of the Methylheptan-2-yl Group: The final step involves the attachment of the 6-methylheptan-2-yl group to the acetamide moiety. This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to 2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide. The compound's structural analogs have been synthesized and evaluated for their efficacy in treating epilepsy.

Synthesis and Evaluation

A study synthesized several new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were tested for their anticonvulsant activity using animal models. The evaluation involved:

  • Maximal Electroshock (MES) Test : This test measures the compound's ability to prevent seizures induced by electrical stimulation.
  • Subcutaneous Pentylenetetrazole (scPTZ) Test : This assesses the compound's effectiveness against chemically induced seizures.

Key Findings :

  • Among the derivatives, certain compounds demonstrated significant protection against seizures, particularly in the MES test.
  • For instance, one derivative showed a median effective dose (ED50) of 52.30 mg/kg, indicating its potential as an antiepileptic agent .

Summary of Anticonvulsant Efficacy

CompoundED50 (mg/kg)Protective Index (PI)Neurotoxicity (TD50)
2052.30>9.56>500
Phenytoin28.10>3.6>100

The protective index (PI), calculated as TD50/ED50, suggests that compound 20 has a favorable safety profile compared to standard antiepileptic drugs like phenytoin and valproic acid.

Anticancer Properties

The anticancer potential of this compound derivatives has also been investigated. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In a study assessing the cytotoxicity of N-phenylacetamide derivatives against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines, the following results were observed:

Key Findings :

  • Compounds with a nitro moiety showed higher cytotoxicity compared to those with a methoxy moiety.
  • For example, compound 2b had an IC50 value of 52 µM against PC3 cells, while imatinib, a reference drug, had an IC50 of 40 µM .

Summary of Anticancer Efficacy

CompoundCell LineIC50 (µM)
2bPC352
2cMCF7100
ImatinibPC340

This data indicates that while some derivatives are less potent than imatinib, they still exhibit promising anticancer activity, particularly against prostate cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide, highlighting substituent variations and associated biological activities:

Compound Name N-Substituent Key Functional Groups Reported Activity Reference
2-(4-Fluorophenyl)-N-phenylacetamide Phenyl 4-Fluorophenyl, phenylamide Anticancer (in vitro cytotoxicity)
2-(4-Fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (1c) 4-Fluorophenyl carbamoyl Dual fluorophenyl, carbamoyl Molecular docking (anticancer)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Benzylthio-thiadiazole Trifluoromethyl, thiadiazole Cytotoxicity (anticancer)
2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide (LBJ-01) 4-Fluorophenyl Cyanopyridine, oxy-linker IDO1 inhibition
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl Chloroacetamide Synthetic intermediate
Target Compound : this compound 6-Methylheptan-2-yl Branched alkyl chain Not explicitly reported

Pharmacological and Physicochemical Comparisons

  • Anticancer Activity :

    • Compounds like 2-(4-fluorophenyl)-N-phenylacetamide () exhibit in vitro cytotoxicity against cancer cell lines (e.g., HCT-1, MCF-7), likely due to the fluorophenyl group’s electron-withdrawing effects enhancing DNA intercalation or enzyme inhibition.
    • In contrast, derivatives with morpholine or piperidine substituents (e.g., compounds 38–40 in ) show enhanced activity, suggesting that heterocyclic N-substituents improve target binding .
  • Enzyme Inhibition: The LBJ series () incorporates cyanopyridine scaffolds linked to 4-fluorophenyl acetamide, demonstrating indoleamine-2,3-dioxygenase 1 (IDO1) inhibition. The oxy/thio linkers in these compounds modulate enzyme affinity, highlighting the importance of substituent flexibility .
  • Synthetic Utility: 2-Chloro-N-(4-fluorophenyl)acetamide () serves as a key intermediate for synthesizing quinoline and piperazinedione derivatives, emphasizing the versatility of chloroacetamide precursors in organic chemistry .
  • Lipophilicity and Bioavailability :

    • The 6-methylheptan-2-yl group in the target compound introduces significant hydrophobicity compared to shorter alkyl or aromatic substituents. This may enhance blood-brain barrier penetration or prolong half-life but could reduce aqueous solubility .

Key Research Findings

  • Substituent-Driven Activity : Fluorophenyl acetamides with electron-deficient aromatic systems (e.g., trifluoromethyl in ) exhibit stronger cytotoxic effects, likely due to increased electrophilicity and interaction with cellular nucleophiles .
  • Heterocyclic vs. Aliphatic Substituents : Morpholine/piperidine-containing analogs () outperform purely aliphatic or aromatic derivatives in anticancer assays, underscoring the role of hydrogen bonding and solubility .
  • Synthetic Challenges : Branched alkyl chains (e.g., 6-methylheptan-2-yl) may complicate synthesis due to steric hindrance during amide coupling, necessitating optimized conditions (e.g., HATU/DIPEA) .

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Bond Formation : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to link the fluorophenyl acetic acid derivative with 6-methylheptan-2-amine. This minimizes racemization and improves yield .

Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation.

Temperature Control : Maintain 0–25°C during coupling to avoid side reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity.
Key Parameters :

ParameterOptimal ConditionImpact
SolventDMFEnhances solubility of intermediates
Temperature0–25°CPrevents thermal degradation
Coupling AgentEDC/HOBt>85% yield with minimal byproducts

Q. How should researchers approach structural elucidation and purity assessment using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of the fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and the methylheptyl chain (δ 0.8–1.5 ppm for CH₃/CH₂ groups). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 307.18 for C₁₆H₂₂FNO₂).
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Infrared (IR) Spectroscopy :
    • Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bond (~1220 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between in vitro bioactivity data and computational predictions?

Methodological Answer:

  • Orthogonal Assays :
    • Validate enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to measure binding kinetics if computational docking suggests high affinity but in vitro activity is low .
  • Solubility Correction :
    • Adjust DMSO concentration (<1%) in bioassays to avoid false negatives due to precipitation.
  • Metabolic Stability Testing :
    • Use liver microsomes to assess if rapid metabolism explains discrepancies between predicted and observed activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological profiles?

Methodological Answer:

  • Systematic Modifications :
    • Fluorophenyl Group : Replace with chloro-/methoxyphenyl to assess impact on target binding (e.g., logP changes).
    • Alkyl Chain : Shorten the 6-methylheptyl group to reduce lipophilicity (clogP from 4.2 → 3.5) and improve solubility .
  • In Silico Modeling :
    • Use molecular dynamics simulations (e.g., GROMACS) to predict binding modes with target proteins (e.g., COX-2 or EGFR).
  • Off-Target Screening :
    • Perform broad-panel kinase assays to identify and mitigate off-target interactions .

Q. What are the critical considerations when developing analytical methods to quantify this compound in biological matrices?

Methodological Answer:

  • Sample Preparation :

    • Liquid-liquid extraction (ethyl acetate) or SPE (solid-phase extraction) to isolate the compound from plasma/tissue homogenates.
  • LC-MS/MS :

    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase : 0.1% formic acid in acetonitrile/water.
    • Detection : MRM transition m/z 307.18 → 123.05 (CE 25 eV) .
  • Validation Parameters :

    ParameterRequirement
    LinearityR² > 0.99
    LOD≤10 ng/mL
    Recovery85–115%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide
Reactant of Route 2
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2-(4-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide

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